

A Comparative Spectroscopic Analysis of 5-Methoxyindole Derivative Polymorphs

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Compound of Interest

Compound Name: 5-Methoxy-1H-indol-2-amine

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A detailed examination of the solid-state forms of 5-methoxy-1H-indole-2-carboxylic acid, a derivative of 5-methoxyindole, has revealed the existence of at least two distinct polymorphic forms. This guide provides a comparative analysis of the spectroscopic and crystallographic data available for these polymorphs, offering valuable insights for researchers, scientists, and drug development professionals working with indole derivatives.

While polymorphism in the parent compound, 5-methoxyindole, is not extensively documented in the reviewed literature, the study of its derivatives provides a crucial framework for understanding how subtle changes in molecular packing can significantly impact the physicochemical properties of these compounds. The two identified polymorphs of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), hereafter referred to as Polymorph 1 and Polymorph 2, have been characterized primarily using single-crystal X-ray diffraction and infrared (IR) spectroscopy.[1][2][3]

Comparative Data of MI2CA Polymorphs

The primary differences between Polymorph 1 and Polymorph 2 of MI2CA arise from distinct intermolecular hydrogen bonding patterns, which in turn affect their crystal structures and vibrational spectra.[1]

Crystallographic Data Summary

The crystallographic data highlights the fundamental structural divergence between the two polymorphs.



Parameter	Polymorph 1	Polymorph 2	
Crystal System	Monoclinic	Monoclinic	
Space Group	C2/c	P21/c	
a (Å)	13.079(3)	4.0305(2)	
b (Å)	7.696(2)	13.0346(6)	
c (Å)	35.185	17.2042(9)	
β (°)	91.06(3)	91.871(5)	
Z	16	4	
Key Hydrogen Bonding	Ribbons of two independent molecular chains connected by O–H···O and N–H···O hydrogen bonds. No cyclic O–H···O dimers are present. [1]	Formation of cyclic dimers via double hydrogen bonds O-H··· O between molecules.[1][2][3]	

Infrared (FT-IR) Spectroscopy Data Summary

The differences in hydrogen bonding are clearly reflected in the FT-IR spectra of the two polymorphs, providing a valuable tool for their differentiation.



Spectral Region/Feature	Polymorph 1	Polymorph 2	Significance of Difference
N–H Stretching	Sharp band at 3336 cm ⁻¹ [1]	Sharp band at 3342 cm ⁻¹ [1]	The slight shift reflects the different hydrogen bond acceptor for the N-H group (carboxylic oxygen in Polymorph 1 vs. methoxy oxygen in Polymorph 2).[1]
O–H Stretching	Broad band from ~3200 to 2000 cm ⁻¹ [1]	A more intense and broad band in the same region[1]	The greater intensity in Polymorph 2 is attributed to the presence of strong cyclic O–H···O hydrogen bonds.[1]
Fingerprint Region	Weaker band at 825 cm ⁻¹ . Absence of strong bands at 1542, 1227, and 1220 cm ⁻¹ .	Strong band at 825 cm ⁻¹ . Very strong bands at 1542, 1227, and 1220 cm ⁻¹ .[1]	These distinct differences in the fingerprint region provide a clear method for distinguishing between the two polymorphic forms.[1]

Experimental Protocols

The characterization of the MI2CA polymorphs involved the following key experimental methodologies:

Single-Crystal X-ray Diffraction

Single crystals of the MI2CA polymorphs were analyzed using a diffractometer equipped with a CCD detector and graphite-monochromated Mo K α radiation. The structures were solved by direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms were



refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.[1]

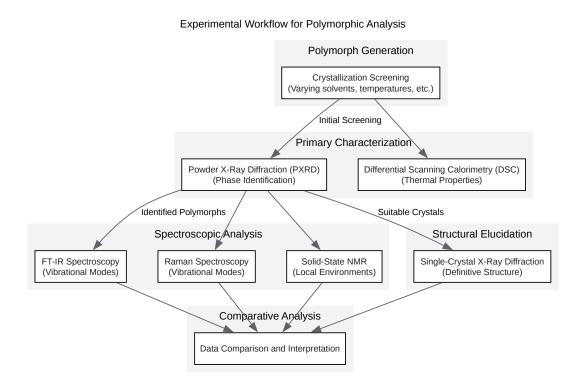
Infrared (IR) Spectroscopy

FT-IR spectra were recorded on a spectrometer for samples prepared as KBr pellets. The spectra were typically collected over a range of 4000–400 cm⁻¹ with a resolution of 2 cm⁻¹.

Experimental and Analytical Workflow

The logical flow for the discovery, characterization, and comparative analysis of polymorphs is crucial for systematic investigation.





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Workflow for polymorphic screening and analysis.

In conclusion, while direct spectroscopic data for polymorphs of 5-methoxyindole remains elusive in the current literature, the detailed analysis of its carboxylic acid derivative, MI2CA, provides a robust example of how crystallographic and spectroscopic techniques can be employed for the comparative analysis of polymorphic forms. The distinct differences in the FT-IR spectra of the MI2CA polymorphs, driven by variations in their hydrogen-bonding networks,



underscore the importance of comprehensive solid-state characterization in drug development and materials science. Researchers are encouraged to employ a suite of analytical techniques, as outlined in the workflow, for the thorough investigation of polymorphism in indole-based compounds.

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